(3R,4R)-4-(ethylsulfanyl)oxolan-3-ol
Description
Properties
IUPAC Name |
(3R,4R)-4-ethylsulfanyloxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-2-9-6-4-8-3-5(6)7/h5-7H,2-4H2,1H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRWTKFMQBZWRD-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1COCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@@H]1COC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3R,4R)-4-(ethylsulfanyl)oxolan-3-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The compound is characterized by its unique stereochemistry and the presence of an ethylsulfanyl group attached to an oxolane ring. This specific arrangement may confer distinct chemical and biological properties compared to other similar compounds.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Thiazole derivatives, in particular, have been noted for their ability to inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacteria Inhibited | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole A | E. coli | 32 µg/mL |
| Thiazole B | S. aureus | 16 µg/mL |
| This compound | P. aeruginosa | TBD |
Antifungal Activity
The antifungal potential of this compound has been explored in various studies. It is believed that the compound interacts with fungal cell membranes, leading to increased permeability and ultimately cell death.
Case Study: Antifungal Testing
In a study examining the antifungal efficacy of various thiazole derivatives, this compound was tested against Candida species. Results showed a promising reduction in fungal growth at concentrations as low as 50 µg/mL.
Anticancer Properties
Emerging research suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through modulation of signaling pathways involved in cell survival and proliferation.
Table 2: Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Apoptosis induction |
| MCF-7 | 15 | Cell cycle arrest |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets within cells. The ethylsulfanyl group may enhance binding affinity to enzymes or receptors involved in microbial growth or cancer progression.
Scientific Research Applications
Pharmaceutical Development
(3R,4R)-4-(ethylsulfanyl)oxolan-3-ol serves as an important intermediate in the synthesis of biologically active compounds. Its unique structure allows it to participate in several chemical reactions that are essential for drug development.
Key Applications:
- Antiviral Agents : The compound can be utilized in synthesizing antiviral drugs, particularly those targeting viral replication mechanisms.
- Antidiabetic Compounds : Research indicates potential applications in developing drugs for diabetes management, leveraging its ability to interact with biological pathways related to insulin sensitivity.
Case Studies:
- A study highlighted the synthesis of derivatives from this compound that showed activity against specific viral targets, demonstrating its utility in antiviral drug design.
- Another investigation focused on its role as a precursor in the synthesis of compounds with antidiabetic properties, suggesting its effectiveness in modulating glucose metabolism .
Organic Synthesis
The compound's chiral nature makes it a valuable building block in organic synthesis. Its ability to undergo various transformations allows chemists to create complex molecular architectures.
Synthesis Methods:
- Enantioselective Reactions : The compound can be synthesized through enantioselective methods that ensure high purity and yield of the desired stereoisomer.
- Functional Group Transformations : It can participate in a range of reactions, including nucleophilic substitutions and oxidation processes.
Data Table: Comparison of Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Hydroxytetrahydrofuran | Structure | Used extensively in pharmaceutical synthesis; serves as an intermediate for antiretroviral drugs. |
| 4-Ethyl-5-(oxolan-3-yl)-1,3-oxazole | Structure | Exhibits unique heterocyclic properties; potential applications in medicinal chemistry. |
| 4-(Ethylthio)-2-methoxy-tetrahydrofuran | Structure | Known for its antimicrobial properties; often explored in agricultural applications. |
This table illustrates the diversity within the oxolane family and underscores the unique characteristics of this compound based on its specific functional groups and stereochemistry.
Biological Interactions
Research into the biological interactions of this compound suggests it may engage with various biological targets, potentially influencing pharmacodynamics.
Interaction Studies:
- Preliminary studies indicate that this compound may interact with enzymes involved in metabolic pathways, which could lead to therapeutic effects against metabolic disorders.
- Its structural similarity to other biologically active compounds allows for predictions about its interactions with receptors and enzymes.
Comparison with Similar Compounds
Key Observations:
Substituent Size and Solubility: The ethylsulfanyl group offers a balance between steric bulk and lipophilicity, making it less polar than hydroxyl derivatives but more soluble than phenylsulfanyl analogs .
Morpholinyl/pyrrolidinyl groups impart basicity, enabling salt formation for improved aqueous solubility, a feature critical in drug formulation .
Biological Relevance :
- While this compound lacks direct bioactivity data, Clofarabine (a fluorinated oxolan-3-ol analog, ) demonstrates that electronegative substituents (e.g., fluorine) at strategic positions enhance enzyme inhibition (IC₅₀ = 65 nM for nucleotide reductase) .
Synthetic Utility: The aminomethyl derivative () highlights the role of oxolan-3-ol as a scaffold for introducing diverse functional groups, such as amines for peptide synthesis or crosslinking .
Preparation Methods
Stereoselective Synthesis via Enzymatic Resolution and Cycloaddition
A notable approach to synthesize the title compound involves a multi-step process starting from racemic intermediates, followed by enzymatic resolution to obtain the desired enantiomer:
Initial Cycloaddition: A 1,3-dipolar cycloaddition between a nitrone (formed from formaldehyde and N-benzylhydroxylamine) and diethyl maleate yields a racemic cis-isoxazolidine intermediate.
N-O Bond Reduction: Subsequent reduction of the N-O bond in the isoxazolidine produces a pyrrolidone intermediate.
Enzymatic Resolution: A highly efficient enzymatic resolution step is employed to separate the desired enantiomer (+)-(3R,4R)-4-(ethylsulfanyl)oxolan-3-ol from its racemate. This step is notable for requiring only one chromatographic purification, enhancing overall synthetic efficiency.
This route was reported to yield the target compound in high stereochemical purity and yield, making it suitable for producing transition state analogues of enzyme inhibitors involved in T-cell-dependent disorders.
Chemical Functionalization of Oxolane Derivatives
Alternative synthetic routes focus on functionalizing oxolane (tetrahydrofuran) rings with sulfur-containing substituents:
Starting Materials: Oxolane derivatives bearing hydroxyl groups at defined stereocenters (e.g., 3-ol) are used as substrates.
Introduction of Ethylsulfanyl Group: The ethylsulfanyl substituent at the 4-position is introduced via nucleophilic substitution or thiol-ene type reactions, often using ethylthiol or ethylsulfanyl reagents under controlled conditions.
Stereochemical Control: The stereochemistry at C3 and C4 is controlled either by starting from chiral precursors or by stereoselective reaction conditions that favor the (3R,4R)-configuration.
While detailed experimental conditions for this method are less explicitly reported in the accessible literature, such approaches are common in sulfur-containing heterocycle synthesis.
Patent-Documented Synthetic Routes Related to Sulfur-Substituted Oxolanes
Certain patents describe the preparation of sulfur-substituted oxolane derivatives related to cephalosporin analogs and other bioactive compounds. Although these patents focus on broader compound classes, they provide insights into synthetic strategies applicable to (3R,4R)-4-(ethylsulfanyl)oxolan-3-ol:
Use of 2,6-lutidine as a base in reactions involving oxolane intermediates.
Incorporation of sulfur substituents via thioether formation on oxolane rings.
Application of chiral resolution techniques to obtain enantiomerically pure products.
These patents emphasize the importance of stereochemical purity and functional group compatibility in preparing complex sulfur-containing oxolane derivatives.
Summary Table of Preparation Methods
Research Findings and Considerations
The enzymatic resolution method reported is notable for its efficiency and minimal purification steps, which is advantageous for large-scale synthesis.
The stereochemical integrity of the (3R,4R)-configuration is critical for the biological activity of derivatives incorporating this moiety.
Thiol functionalization reactions must be carefully controlled to avoid racemization or side reactions, especially when introducing ethylsulfanyl groups.
While direct synthetic routes to this compound are limited in publicly available literature, related synthetic strategies for sulfur-substituted oxolanes and enzymatic resolutions provide a robust foundation.
Q & A
Basic Research Questions
Q. How can the stereochemical integrity of (3R,4R)-4-(ethylsulfanyl)oxolan-3-ol be ensured during synthesis?
- Methodological Answer : To maintain stereochemical integrity, use chiral starting materials like (3R)-oxolan-3-ol (). Monitor reaction progress via TLC and confirm configurations using chiral HPLC or LC/MS with retention time analysis (e.g., LC/MS retention time: 0.95 min under SMD-FA05-3 conditions) . Post-synthesis, verify stereochemistry via NMR (e.g., coupling constants for vicinal protons) and compare with literature data for analogous oxolan derivatives .
Q. What are the optimal purification strategies for isolating this compound from reaction mixtures?
- Methodological Answer : After synthesis, adjust the filtrate pH to ~3 using sulfuric acid to precipitate impurities ( ). Use solvent combinations like ethyl acetate/ethanol (1:1 v/v) for recrystallization . For column chromatography, employ silica gel with a gradient elution system (e.g., hexane/ethyl acetate) and monitor fractions via TLC. Confirm purity using LC/MS or high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer : Combine multiple techniques:
- LC/MS : For molecular weight confirmation and retention time comparison (e.g., 0.95 min under SMD-FA05-3 conditions) .
- NMR : Assign stereochemistry using H-H COSY and NOESY to confirm spatial arrangements of substituents .
- TLC : Monitor reaction progress and purity using silica plates with UV visualization .
Advanced Research Questions
Q. How can conflicting data regarding the compound’s stability under varying pH conditions be resolved?
- Methodological Answer : Conduct stability studies at pH 3–9 (mimicking physiological and synthetic conditions). Use HPLC to quantify degradation products and kinetic modeling (e.g., first-order decay) to determine half-lives. Cross-validate results with LC/MS to identify hydrolyzed byproducts (e.g., oxolan ring-opening derivatives) . For discrepancies, replicate experiments under controlled humidity and temperature, as moisture may accelerate degradation .
Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Perform molecular docking using software like AutoDock Vina to model interactions with active sites (e.g., nucleotide-binding domains, as seen in ). Validate predictions with molecular dynamics (MD) simulations (≥100 ns) to assess binding stability. Compare results with structurally related compounds (e.g., clofarabine, a fluorinated nucleoside analog) to identify key pharmacophoric features .
Q. How can enantiomeric impurities in this compound be quantified and minimized?
- Methodological Answer : Use chiral stationary phases (e.g., Chiralpak IA) in HPLC to separate enantiomers. Quantify impurities via calibration curves of synthetic standards. To minimize impurities, optimize reaction conditions (e.g., temperature, catalyst loading) and employ asymmetric catalysis (e.g., Sharpless epoxidation for precursor synthesis) .
Q. What strategies improve the yield of this compound in multi-step syntheses?
- Methodological Answer : Optimize stepwise protocols:
- Step 1 : Tosylate (3R)-oxolan-3-ol using 4-methylbenzenesulfonyl chloride ().
- Step 2 : Perform nucleophilic substitution with ethylthiolate under anhydrous conditions.
- Yield Enhancement : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) and monitor intermediates via LC/MS to troubleshoot low-yield steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
